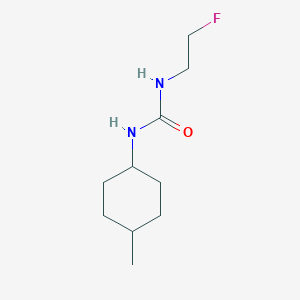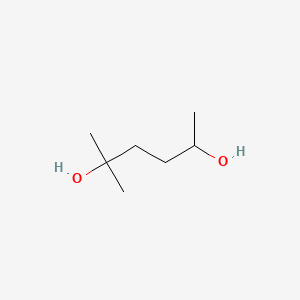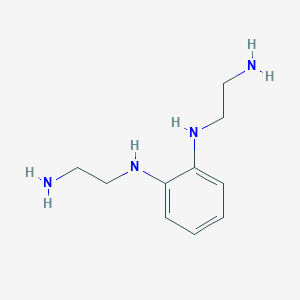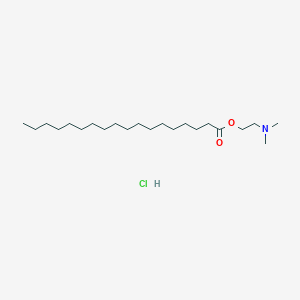
2-Chloro-1,3-diphenyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,3-diphenyl-1H-indene is an organic compound with the molecular formula C21H15Cl It is a derivative of indene, characterized by the presence of a chlorine atom and two phenyl groups attached to the indene core
准备方法
The synthesis of 2-Chloro-1,3-diphenyl-1H-indene typically involves the reaction of 1,3-diphenyl-1H-indene with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions, which facilitates the substitution of a hydrogen atom with a chlorine atom on the indene ring. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) to ensure the stability of the reactants and products.
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of chlorinating agent and reaction conditions can be optimized to achieve the desired purity and quantity of the product.
化学反应分析
2-Chloro-1,3-diphenyl-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted indene derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of 1,3-diphenylindane.
Common reagents and conditions used in these reactions include organic solvents (e.g., DCM, toluene), catalysts (e.g., Pd/C), and oxidizing or reducing agents (e.g., KMnO4, H2).
科学研究应用
2-Chloro-1,3-diphenyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as an anti-cancer agent is ongoing, with studies focusing on its ability to interfere with cell proliferation pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism by which 2-Chloro-1,3-diphenyl-1H-indene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The chlorine atom and phenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
相似化合物的比较
2-Chloro-1,3-diphenyl-1H-indene can be compared with other indene derivatives such as:
1,3-Diphenyl-1H-indene: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Methyl-1,3-diphenyl-1H-indene: Contains a methyl group instead of a chlorine atom, leading to variations in chemical properties and applications.
2,3-Dihydro-1H-indene: A hydrogenated form of indene, with different physical and chemical characteristics.
The presence of the chlorine atom in this compound makes it unique, as it imparts distinct reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
33027-38-2 |
|---|---|
分子式 |
C21H15Cl |
分子量 |
302.8 g/mol |
IUPAC 名称 |
2-chloro-1,3-diphenyl-1H-indene |
InChI |
InChI=1S/C21H15Cl/c22-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(21)16-11-5-2-6-12-16/h1-14,19H |
InChI 键 |
SKBXBKGYXLQUND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=C2Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


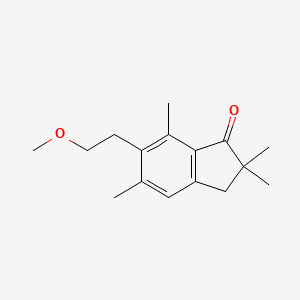
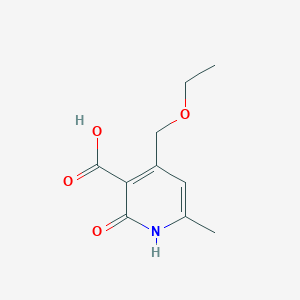
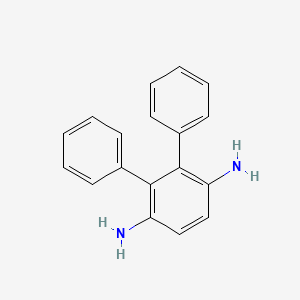
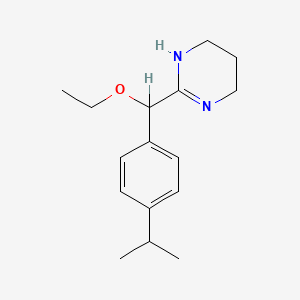
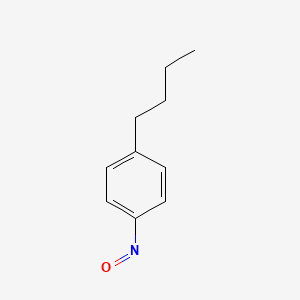
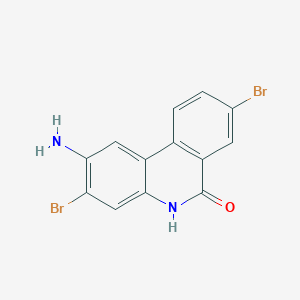
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
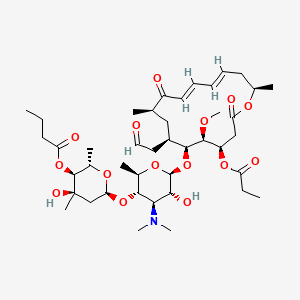
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
